![molecular formula C7H7BrClN B2612323 3-Bromo-2-chloro-6-ethylpyridine CAS No. 1352886-90-8](/img/structure/B2612323.png)
3-Bromo-2-chloro-6-ethylpyridine
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Overview
Description
“3-Bromo-2-chloro-6-ethylpyridine” is a chemical compound with the molecular formula C7H7BrClN . It has a molecular weight of 220.494 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-6-ethylpyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromine atom at the 3rd position, a chlorine atom at the 2nd position, and an ethyl group at the 6th position .Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-6-ethylpyridine” is a liquid at room temperature . It has a molecular weight of 220.5 . The compound should be stored in a refrigerator .Scientific Research Applications
Halogenated Pyridines in Organic Synthesis
Halogenated pyridines, including compounds similar to 3-Bromo-2-chloro-6-ethylpyridine, have been extensively used as intermediates in organic synthesis. For instance, the reactions of bromo-derivatives of ethoxypyridines with hydrochloric acid solution have been explored for the synthesis of various chloro- and hydroxypyridines (Hertog & Bruyn, 2010). These reactions demonstrate the utility of halogenated pyridines in generating compounds with potential pharmaceutical applications.
Structural Studies and Crystal Engineering
Structural studies and crystal engineering of halogenated pyridines reveal insights into the potential applications of these compounds in materials science. The synthesis and crystal structure of Schiff base compounds derived from halogenated salicylaldehyde and methylpyridin-2-ylamine highlight the importance of such compounds in understanding molecular conformations and developing new materials with specific optical properties (Wang et al., 2008).
Medicinal Chemistry and Drug Design
The synthesis of halogen-rich intermediates for the construction of pentasubstituted pyridines illustrates the role of halogenated pyridines in medicinal chemistry (Wu et al., 2022). These compounds serve as valuable building blocks for the design and synthesis of molecules with potential therapeutic applications.
Chemoselective Functionalization
The chemoselective functionalization of halogenated pyridines, such as the selective amination of 5-bromo-2-chloro-3-fluoropyridine, underscores the utility of these compounds in organic synthesis, offering pathways to selectively modify pyridine rings for the development of novel compounds with desired chemical properties (Stroup et al., 2007).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-2-chloro-6-ethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAFQUFKEBVWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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